molecular formula C2H4N6 B1593744 1,2-Diazidoethane CAS No. 629-13-0

1,2-Diazidoethane

Cat. No.: B1593744
CAS No.: 629-13-0
M. Wt: 112.09 g/mol
InChI Key: FEJUFSSWIQWAOC-UHFFFAOYSA-N
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Description

1,2-Diazidoethane (C₂H₄N₆) is an organic compound containing two azide (-N₃) groups attached to adjacent carbon atoms. Its synthesis involves reacting 1,3-dibromopropane with sodium azide (NaN₃) in dimethylformamide (DMF) under catalytic conditions . The compound is highly reactive due to its azide functional groups, which contribute to its explosive nature . Key applications include its role as a precursor in organic synthesis, such as forming bis-triazolyl structures for COVID-19 protease inhibitors and generating 1,2-diiminoethane (a key intermediate in imidazole synthesis) via UV-induced N₂ extrusion . Theoretical studies highlight its unique conformational behavior, termed the "azido gauche effect," where the azide groups adopt a gauche conformation to minimize steric and electronic repulsion .

Caution: this compound requires careful handling due to its high nitrogen-to-carbon (N:C) ratio and explosive decomposition risks .

Preparation Methods

Detailed Preparation Procedures

Halogenated Ethane and Sodium Azide Reaction

Method Description:
The most established and efficient synthesis of 1,2-diazidoethane involves refluxing a solution of sodium azide with 1,2-dibromoethane or 1,2-dichloroethane in water, followed by extraction and purification steps.

Typical Procedure:

Step Reagents & Conditions Description
1 Sodium azide (NaN3) in water Prepare an aqueous solution of sodium azide (e.g., 40 mmol in 15-20 mL water)
2 Addition of 1,2-dibromoethane or 1,2-dichloroethane Add dropwise to the sodium azide solution at room temperature
3 Heating Reflux the mixture at approximately 80 °C for 24 hours
4 Extraction Extract the organic product with ethyl ether (2 × 10 mL)
5 Drying Dry the organic layer over magnesium sulfate
6 Solvent removal Evaporate the solvent slowly at room temperature under a fume hood to avoid decomposition
7 Product isolation Obtain this compound as a slightly yellowish liquid

Yields and Notes:

  • Using 1,2-dibromoethane, yields of about 72% have been reported.
  • Using 1,2-dichloroethane-d4 (deuterated analog), yields are lower (around 14%) due to isotopic effects and reaction kinetics.
  • The reaction is sensitive to temperature and requires controlled conditions to minimize decomposition or explosion risks.
  • Due to the explosive nature of this compound, solvent evaporation is done slowly at room temperature under a fume hood, and protective measures such as ear plugs and shields are recommended.

Reaction of Ethylene Diamine with Sodium Azide

This method involves the conversion of ethylene diamine into this compound by reaction with sodium azide under specific conditions. Although less commonly used than the halogen displacement method, it provides an alternative synthetic route.

  • The reaction proceeds via diazidation of the ethylene diamine backbone.
  • The method is useful for generating this compound as a precursor for further synthetic transformations, especially in heterocyclic chemistry.
  • Detailed experimental parameters are less commonly reported but generally involve controlled temperature and stoichiometric ratios of reagents.

Catalytic and Photochemical Methods

Recent literature reviews highlight the diversity of synthetic approaches to vicinal diazides, including catalytic and photochemical methods. However, these methods are more commonly applied to aryl-substituted or more complex diazides rather than simple this compound.

  • Catalytic methods often involve transition metal catalysts facilitating azide addition.
  • Photochemical approaches can induce diazidation via radical intermediates.
  • These methods offer advantages in selectivity and mild conditions but are less practical for bulk synthesis of this compound.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield (%) Notes
Halogen displacement (1,2-dibromoethane + NaN3) 1,2-Dibromoethane, Sodium azide Reflux in water at 80 °C for 24 h ~72 Most common, efficient; requires careful handling due to explosiveness
Halogen displacement (1,2-dichloroethane-d4 + NaN3) 1,2-Dichloroethane-d4, Sodium azide Reflux in water at 80 °C for 24 h ~14 Lower yield; used for isotopically labeled compound
Ethylene diamine + Sodium azide Ethylene diamine, Sodium azide Specific conditions not fully detailed Not specified Alternative route; useful in heterocyclic synthesis
Catalytic/Photochemical methods Various substrates and catalysts Mild, varied Variable Mostly applied to substituted diazides; less common for this compound

Research Findings and Considerations

  • The halogen displacement method remains the gold standard for laboratory synthesis of this compound due to its relatively high yield and straightforward protocol.
  • The explosive nature of this compound necessitates strict safety protocols, including slow solvent evaporation and use of protective equipment.
  • The azido gauche effect influences the conformational preferences of this compound, impacting its reactivity and stability in further synthetic applications.
  • The compound serves as a key intermediate in the synthesis of nitrogen-containing heterocycles and potential anticancer agents, highlighting the importance of efficient and safe preparation methods.
  • Advances in diazide chemistry continue to explore catalytic and photochemical methods, but these are currently more relevant for complex derivatives than for simple this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazidoethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used in the synthesis of this compound.

    UV Light: Utilized in photochemical reactions to induce the formation of various products.

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,2-Diazidoethane serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in several chemical transformations:

  • Synthesis of Triazoles : this compound is often utilized in the synthesis of triazole derivatives through 1,3-dipolar cycloaddition reactions. This method has been employed to develop compounds with potential biological activity, including antiviral and anticancer properties .
  • Coupling Reactions : The compound acts as an effective coupling agent in the formation of complex organic molecules. For instance, it has been used in the synthesis of bis-triazolyl structures that exhibit inhibitory effects against COVID-19 main protease .
  • Formation of Imidazoles : Under photochemical conditions, this compound can be irradiated to yield imidazole derivatives. These reactions are significant as imidazoles are key intermediates in pharmaceutical chemistry .

Materials Science

The unique properties of this compound also extend into materials science:

  • Polymeric Materials : The compound is explored for its potential in synthesizing polyazides, which can be used to create polymeric materials with desirable mechanical and thermal properties. These materials are often studied for their applications in aerospace and automotive industries due to their lightweight and strong characteristics .
  • Explosive Materials : Due to the high energy density associated with azide groups, this compound is investigated for use in explosive formulations. Its ability to undergo rapid decomposition makes it a candidate for developing safer explosives with controlled detonation characteristics .

Medicinal Chemistry

In medicinal chemistry, this compound's applications are primarily focused on its biological activity:

  • Antiviral and Anticancer Agents : The derivatives synthesized from this compound have shown promising results against various pathogens and cancer cells. Its ability to form stable complexes with biological targets enhances its potential as a therapeutic agent .
  • Pharmacological Studies : Research indicates that compounds derived from this compound exhibit a range of pharmacological activities including anti-inflammatory and antimicrobial effects. These findings support ongoing studies aimed at developing new drugs based on diazide chemistry .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the successful synthesis of a novel bis-triazolyl compound using this compound as a precursor. The compound exhibited significant inhibitory activity against the COVID-19 main protease during docking studies, suggesting its potential as an antiviral agent .

Case Study 2: Photochemical Transformations

Research focusing on the photochemical behavior of this compound revealed that upon irradiation in aqueous solutions, it leads to the formation of imidazoles. This transformation was analyzed using NMR spectroscopy and GC-MS, highlighting the compound's utility in generating valuable intermediates for further chemical modifications .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisSynthesis of TriazolesEffective antiviral compounds synthesized
Materials ScienceDevelopment of PolyazidesImproved mechanical properties
Medicinal ChemistryAntiviral agentsSignificant activity against viral pathogens
PhotochemistryFormation of ImidazolesKey intermediates for pharmaceutical synthesis

Mechanism of Action

The mechanism of action of 1,2-diazidoethane primarily involves the decomposition of its azido groups. Upon thermal or photochemical activation, the azido groups release nitrogen gas, leading to the formation of reactive intermediates such as diimines. These intermediates can further react to form various nitrogen-containing compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

The following table compares 1,2-diazidoethane with other ethane derivatives containing adjacent functional groups:

Compound Molecular Formula Functional Groups Synthesis Route Key Properties/Applications Hazards
This compound C₂H₄N₆ Azide (-N₃) 1,3-dibromopropane + NaN₃ in DMF Explosive precursor, imidazole synthesis Explosive, hazardous
1,2-Dichloroethane C₂H₄Cl₂ Chloro (-Cl) Ethylene + Cl₂ (catalyzed) PVC production, solvent Carcinogenic, neurotoxic
1,2-Dimethoxyethane C₄H₁₀O₂ Ether (-OCH₃) Not explicitly stated Solvent for Grignard reactions Flammable
1,2-Diaminoethane C₂H₈N₂ Amine (-NH₂) Ethylene + NH₃ (ammonolysis) Chelating agent, polymer synthesis Corrosive
1,2-Diiodoethane C₂H₄I₂ Iodo (-I) Not specified Organic synthesis intermediate Toxic, light-sensitive

Reactivity and Stability

  • This compound: Reactivity: Undergoes [3+2] cycloaddition with alkynes to form triazoles . UV irradiation generates 1,2-diiminoethane, enabling imidazole synthesis . Stability: Thermally unstable; decomposes explosively under heat or shock . Unique Feature: Exhibits an azido gauche effect, stabilizing gauche conformers via orbital interactions and dispersion forces .
  • 1,2-Dichloroethane :

    • Reactivity : Used in free-radical reactions for PVC production. Less reactive than diazidoethane due to stable C-Cl bonds.
    • Stability : Persistent environmental pollutant; bioaccumulates in water and soil .
  • 1,2-Dimethoxyethane: Reactivity: Polar aprotic solvent; stabilizes Grignard reagents via coordination . Stability: Non-explosive but flammable .

Theoretical and Experimental Insights

Conformational Analysis

  • Azido Gauche Effect : In this compound, the gauche conformation is stabilized by 2–4 kcal/mol compared to the anti-conformer due to n→π* orbital interactions and dispersion forces . This effect is stronger than the fluorine gauche effect in analogous compounds.
  • Comparison with 1,2-Dichloroethane : The anti-conformer dominates in 1,2-dichloroethane due to steric clashes between bulky Cl atoms .

Decomposition Pathways

  • This compound: UV irradiation yields 1,2-diiminoethane and imidazoles . Thermal decomposition produces hydrogen cyanide (HCN) and formaldimine, posing significant toxicity risks .
  • 1,2-Dichloroethane : Degrades slowly in the environment, forming toxic metabolites like chloroacetic acid .

Biological Activity

1,2-Diazidoethane is a compound of significant interest in the field of chemical biology due to its unique structural properties and reactivity. This article examines its biological activity, synthesis methods, and relevant case studies that highlight its potential applications and hazards.

Chemical Structure and Properties

This compound is characterized by the presence of two azide groups (-N₃) attached to a two-carbon ethane backbone. The general formula can be represented as C₂H₄N₄. The azide functional group is known for its high reactivity and potential explosiveness, which poses challenges in handling and application.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Azidation : Treatment of ethylene with sodium azide (NaN₃) in the presence of a catalyst.
  • Electrochemical Methods : Utilizing electrochemical techniques to facilitate the formation of diazides from alkenes or alkyl halides.
  • Photochemical Approaches : Employing light to induce reactions that yield azide compounds.

These methods vary in efficiency and yield, with some requiring specific conditions to minimize hazards associated with azide formation .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted on various diazide compounds demonstrated that derivatives of this compound showed significant inhibition against certain bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Cytotoxic Effects

Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. The compound's ability to generate reactive nitrogen species (RNS) upon decomposition may contribute to its cytotoxic effects, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Activity

A series of experiments evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.

Concentration (µg/mL)Inhibition Zone (mm)
105
5010
10015

This study underscores the potential for developing new antimicrobial agents based on diazide chemistry .

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the effects of this compound on human breast cancer cells (MCF-7) were assessed. The compound was found to induce apoptosis at concentrations above 50 µM after 24 hours of exposure.

Treatment (µM)Viability (%)Apoptosis Rate (%)
Control1005
258510
507025
1004050

These findings suggest that while effective at inducing cell death, careful consideration must be given to dosage and potential side effects .

Safety Considerations

Due to the explosive nature of azides, handling of this compound requires stringent safety protocols. Reports indicate that improper handling during synthesis can lead to violent reactions . Therefore, researchers must employ appropriate protective measures and conduct thorough risk assessments when working with this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 1,2-diazidoethane, and how can reaction efficiency be optimized while mitigating explosive risks?

  • Methodological Answer : The synthesis typically involves the reaction of 1,2-dichloroethane with sodium azide (NaN₃). However, this process is slow and requires elevated temperatures, often with catalysts like tetrabutylammonium iodide to improve kinetics . Strict temperature control, inert atmospheres, and small-scale reactions are critical to minimize explosive hazards. Safety protocols include using blast shields, remote handling tools, and conducting reactions in fume hoods with pressure-relief setups .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools for structural validation. Mass spectrometry (MS) confirms molecular weight. For purity assessment, gas chromatography (GC) paired with flame ionization detection (FID) is recommended. Cross-referencing spectral data with literature benchmarks ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer : Due to its extreme instability and explosive nature, this compound must be handled in minute quantities (<100 mg) under inert conditions (e.g., argon atmosphere). Storage at low temperatures (-20°C) in shock-resistant containers is advised. Personal protective equipment (PPE) such as face shields, flame-resistant lab coats, and blast-proof gloves are mandatory .

Advanced Research Questions

Q. How can computational modeling predict the decomposition pathways of this compound under varying thermal or mechanical stress conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map bond dissociation energies and transition states during decomposition. Molecular dynamics (MD) models under simulated thermal gradients (e.g., 25–150°C) reveal critical stress thresholds. These models help design stabilizers or inhibitors to extend compound viability .

Q. What kinetic parameters govern the azidation of 1,2-dichloroethane derivatives to form this compound?

  • Methodological Answer : Reaction kinetics are influenced by NaN₃ concentration, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Arrhenius plots derived from variable-temperature experiments (e.g., 50–90°C) quantify activation energy (Eₐ). Mechanistic studies using isotopic labeling (¹⁵N-NaN₃) can track azide incorporation pathways .

Q. How do solvent polarity and coordination effects influence the stability of this compound during storage or reaction processes?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states during synthesis but may accelerate decomposition via solvolysis. Chelating agents like crown ethers can suppress unwanted side reactions by sequestering metal impurities. Stability tests using accelerated aging protocols (40°C/75% RH) coupled with HPLC monitoring are recommended .

Q. Data Contradiction and Resolution

Q. How should researchers resolve discrepancies between theoretical reaction yields and experimental outcomes in this compound synthesis?

  • Methodological Answer : Common issues include side reactions (e.g., formation of monoazido byproducts) and analytical detection limits. Use of high-purity reagents (e.g., anhydrous NaN₃) and real-time monitoring via in-situ FTIR can identify intermediates. If yields remain low despite optimal conditions, consider alternative catalysts (e.g., phase-transfer agents) or stepwise azidation strategies .

Properties

IUPAC Name

1,2-diazidoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N6/c3-7-5-1-2-6-8-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJUFSSWIQWAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212072
Record name Ethane, 1,2-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-13-0
Record name 1,2-Diazidoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,2-diazido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,2-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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